molecular formula C23H19NO8 B10877140 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate

Cat. No.: B10877140
M. Wt: 437.4 g/mol
InChI Key: FTJPYYMGNJJPRU-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate is an organic compound with a complex structure that includes nitrophenoxy and dimethoxybenzoate moieties

Preparation Methods

The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate involves several steps. One common method includes the reaction of 4-nitrophenol with 4-bromophenyl ketone to form 4-(4-nitrophenoxy)phenyl ketone. This intermediate is then reacted with 3,4-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The dimethoxybenzoate moiety may also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C23H19NO8

Molecular Weight

437.4 g/mol

IUPAC Name

[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C23H19NO8/c1-29-21-12-5-16(13-22(21)30-2)23(26)31-14-20(25)15-3-8-18(9-4-15)32-19-10-6-17(7-11-19)24(27)28/h3-13H,14H2,1-2H3

InChI Key

FTJPYYMGNJJPRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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